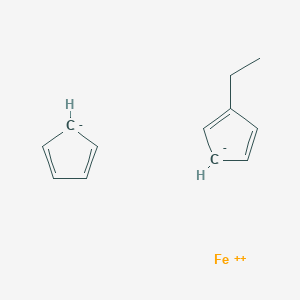
Propene-1,1-D2
Descripción general
Descripción
It has the molecular formula C3D2H4 and a molecular weight of 44.09 g/mol . This compound is used in various scientific research applications due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propene-1,1-D2 can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,1-dibromo-2-deuteropropane using a strong base such as potassium tert-butoxide . Another method includes the deuteration of propene using deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic deuteration of propene. This process requires a deuterium source and a suitable catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
Propene-1,1-D2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form propene oxide or acrolein under specific conditions.
Reduction: Catalytic hydrogenation of this compound results in the formation of propane-1,1-D2.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds such as 1,1-dibromo-2-deuteropropane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Halogenation reactions often use halogen gases like chlorine or bromine.
Major Products Formed
Oxidation: Propene oxide, acrolein.
Reduction: Propane-1,1-D2.
Substitution: 1,1-dibromo-2-deuteropropane.
Aplicaciones Científicas De Investigación
Propene-1,1-D2 is utilized in various scientific research fields due to its isotopic labeling:
Mecanismo De Acción
The mechanism of action of propene-1,1-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and pathways due to the kinetic isotope effect. This effect results in slower reaction rates for deuterium-labeled compounds compared to their hydrogen counterparts . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Propene-1-D1: A mono-deuterated analog of propene with one deuterium atom.
Propene-2-D1: Another mono-deuterated analog with the deuterium atom at a different position.
Propene-D6: A fully deuterated analog with all hydrogen atoms replaced by deuterium.
Uniqueness
Propene-1,1-D2 is unique due to its specific isotopic labeling at the 1,1-positions, which provides distinct kinetic isotope effects and reaction pathways compared to other deuterated analogs . This makes it particularly useful in detailed mechanistic studies and applications requiring precise isotopic labeling.
Propiedades
IUPAC Name |
1,1-dideuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
44.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is propene-1,1-D2 used in studying the reaction between propene and OH radicals?
A1: this compound, along with other deuterated propene isotopes, helps scientists understand the mechanism and rate of hydrogen abstraction by OH radicals. [, ] By substituting specific hydrogen atoms with deuterium, researchers can observe kinetic isotope effects. These effects provide valuable insights into the reaction pathways and which hydrogen atoms are preferentially abstracted by the OH radical.
Q2: What were the key findings regarding the branching ratios of the propene + OH reaction when using this compound?
A2: The research using this compound and other isotopes confirmed that the allylic hydrogen abstraction in propene is the dominant reaction pathway with OH radicals. [, ] This means the hydrogen atom on the carbon adjacent to the double bond is most likely to be abstracted. The studies also provided quantitative data on the rate coefficients for each specific hydrogen abstraction pathway, including the abstraction of the deuterium atoms in this compound, allowing for a comprehensive understanding of the reaction kinetics across a temperature range.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)




![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)


![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)



